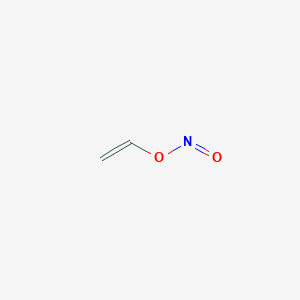

Ethenyl nitrite

Description

Context and Significance in Organic Chemistry

The significance of ethenyl nitrite (B80452) in organic chemistry primarily lies in its role as a subject for studying reaction mechanisms, particularly bond dissociation dynamics. The presence of a double bond in conjugation with the nitrite group makes it a model compound for investigating the influence of unsaturation on the stability and reactivity of the O-NO bond.

Research into ethenyl nitrite contributes to a deeper understanding of:

Homolytic Cleavage: The O–NO bond in nitrites is known to be weak, and its cleavage leads to the formation of important radical species. In the case of this compound (CH₂=CHONO), its dissociation yields a vinoxy radical (CH₂=CHO) and nitric monoxide (NO). nih.govacs.org The study of this process provides valuable data on bond dissociation energies and the kinetics of radical formation.

Reaction Kinetics and Transition States: Computational studies have been employed to explore the potential energy surface of the dissociation of this compound. nih.govacs.org These investigations are crucial for understanding the presence and nature of transition states in chemical reactions, which is a fundamental concept in physical organic chemistry.

Atmospheric and Combustion Chemistry: While less prevalent than other organic nitrites, the study of the decomposition of simple unsaturated organic nitrites can have implications for atmospheric and combustion chemistry models where similar structures may appear as transient intermediates.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | vinyl nitrite |

| CAS Number | 26977-89-9 |

| Molecular Formula | C₂H₃NO₂ |

| InChI Key | COTGJZIJWUCYCL-UHFFFAOYSA-N |

| Canonical SMILES | C=CON=O |

| Dissociation Products | Vinoxy radical (CH₂=CHO), Nitric monoxide (NO) |

| Data sourced from PubChem and ACS Publications. nih.govacs.orgnih.gov |

Overview of Existing Academic Literature on this compound

The academic literature on this compound is specialized, with a strong emphasis on computational and theoretical chemistry. A significant portion of the research has focused on the mechanism of its thermal dissociation.

Previously, it was often assumed that the O–NO bond dissociation in simple alkyl nitrites, and by extension vinyl nitrite, was a barrierless process. acs.org However, more recent and detailed computational investigations have challenged this assumption.

A key study utilized hybrid and double-hybrid density functional theory (DFT) to model the dissociation of this compound. nih.govacs.org The findings from this research indicated the presence of a kinetic barrier, specifically a first-order saddle point, in the O–NO bond dissociation pathway. nih.govacs.org This was a notable departure from earlier assumptions and highlights the complexity of what might appear to be a simple bond cleavage reaction.

The research further proposed the involvement of a radical-radical adduct on the dissociation path. nih.govacs.org The calculated activation and reaction enthalpies provide crucial thermochemical data for this species.

Detailed Research Findings from Computational Studies:

| Parameter | Calculated Value (M062X/MG3S level) | Experimental Comparison |

| Activation Enthalpy (298.15 K) | 91 kJ mol⁻¹ | - |

| Reaction Enthalpy (298.15 K) | 75 kJ mol⁻¹ | Compares well with the experimental result of 76.58 kJ mol⁻¹. |

| Data from ACS Omega. nih.govacs.org |

This computational work underscores the importance of applying modern theoretical models to re-examine long-held assumptions about reaction mechanisms. The literature on this compound, therefore, serves as a case study in the synergy between computational chemistry and physical organic chemistry, providing precise insights into the fundamental processes of bond breaking.

Structure

3D Structure

Properties

CAS No. |

26977-89-9 |

|---|---|

Molecular Formula |

C2H3NO2 |

Molecular Weight |

73.05 g/mol |

IUPAC Name |

ethenyl nitrite |

InChI |

InChI=1S/C2H3NO2/c1-2-5-3-4/h2H,1H2 |

InChI Key |

COTGJZIJWUCYCL-UHFFFAOYSA-N |

Canonical SMILES |

C=CON=O |

Origin of Product |

United States |

Theoretical and Computational Investigations of Ethenyl Nitrite

Quantum Chemical Methodologies Applied to Ethenyl Nitrite (B80452)

The study of ethenyl nitrite's transient nature and reactivity relies heavily on computational methods that can accurately model its electronic structure and predict its behavior.

Density Functional Theory (DFT) Applications for this compound Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like this compound due to its balance of computational cost and accuracy. Hybrid and double-hybrid density functionals, in particular, have been employed to explore its reaction mechanisms.

One study specifically investigated the thermal dissociation of the O–NO bond in this compound using various DFT functionals. nih.gov The M06-2X functional, combined with the MG3S basis set, was identified as a particularly effective method for this analysis. Calculations using this approach revealed that the dissociation of this compound into the vinoxy radical (CH₂=CHO) and nitric monoxide (NO) is not a simple, barrierless process. Instead, the potential energy surface features a distinct kinetic barrier, indicating a first-order saddle point is involved in the O–NO bond cleavage. nih.gov

The activation and reaction enthalpies for this dissociation were calculated, providing key thermodynamic data. These findings challenge previous assumptions that the O-NO bond dissociation is barrierless and suggest the presence of a radical-radical adduct along the dissociation pathway. nih.gov

| Parameter | Calculated Value (kJ mol⁻¹) | Computational Level |

|---|---|---|

| Activation Enthalpy (298.15 K) | 91 | M062X/MG3S |

| Reaction Enthalpy (298.15 K) | 75 | M062X/MG3S |

Ab Initio Approaches in this compound Studies

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, represent a higher level of theory for studying molecular systems. While specific ab initio studies focusing solely on this compound are not extensively documented in the literature, these methods are fundamental to computational chemistry. Approaches such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical means of approaching the exact solution of the Schrödinger equation.

For a molecule like this compound, ab initio calculations would be crucial for:

Benchmarking DFT results: High-level ab initio calculations, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), are often considered the "gold standard" for calculating molecular energies and geometries. They can be used to validate the accuracy of more computationally efficient DFT methods.

Investigating excited states: Methods like Multi-Reference Configuration Interaction (MRCI) are essential for studying photochemical processes, which would be relevant for understanding the atmospheric chemistry of this compound.

Resolving complex electronic structures: In cases where the electronic structure is not well-described by a single-reference method (like DFT or standard Coupled Cluster), multi-configurational ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) would be necessary.

Structural and Conformational Analysis of this compound

Understanding the three-dimensional structure of this compound and its different stable conformations (isomers) is essential for interpreting its reactivity.

Potential Energy Surface Mapping and Isomer Characterization

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES allows for the identification of stable isomers (local minima) and the transition states that connect them (saddle points).

For this compound, computational studies have focused on the PES related to the O–NO bond dissociation. nih.gov This involves calculating the energy of the molecule as the O–NO bond is systematically stretched. These calculations have shown that the path to dissociation is not a simple incline but involves a saddle point, representing the transition state for the reaction. nih.gov The structure at this peak energy point is the transition state, which is crucial for determining the reaction's kinetic rate.

Beyond dissociation, a full PES exploration would characterize the different rotational isomers (conformers) of this compound. This compound can exist in different conformations arising from rotation around the C-O and O-N single bonds. The most stable conformers would correspond to minima on the PES. Theoretical calculations can determine the geometries (bond lengths, bond angles, dihedral angles) and relative energies of these conformers.

Stereoelectronic Effects on this compound Conformations

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. These effects play a crucial role in determining the most stable conformations of a molecule. In this compound, key stereoelectronic interactions would include:

Anomeric Effects: Interactions between the lone pairs on the oxygen atoms and the antibonding orbitals (σ) of adjacent bonds (C-O, O-N). For instance, an interaction between an oxygen lone pair and the σ orbital of the O-N bond could stabilize a particular conformation.

Hyperconjugation: Interaction of the C=C π-system with the σ bonds of the nitrite group. This can influence the planarity of the molecule.

Dipole-Dipole Interactions: The electrostatic repulsion or attraction between the dipoles of the C=C bond and the N=O bond will significantly influence the preferred orientation of the nitrite group relative to the vinyl group.

Computational analysis, often through Natural Bond Orbital (NBO) analysis, can quantify these interactions. It is expected that the most stable conformer of this compound will be one that maximizes stabilizing stereoelectronic interactions (like hyperconjugation and anomeric effects) while minimizing steric hindrance and unfavorable electrostatic interactions. The planarity of the C=C-O-N framework is a key question that would be governed by the balance of these effects.

Investigation of Dynamic Chirality in this compound

A thorough review of the scientific literature reveals a lack of specific theoretical or computational investigations into the dynamic chirality of this compound. While the concept of dynamic chirality is a significant area of stereochemical research, dedicated studies focusing on the conformational chirality and potential for racemization in the this compound molecule have not been reported. Therefore, detailed research findings on this specific aspect of this compound's molecular behavior are not currently available.

Vibrational Spectra Simulations and Assignments for this compound

Detailed theoretical simulations and assignments of the vibrational spectra for this compound are not extensively documented in the available scientific literature. While computational chemistry is a powerful tool for predicting the infrared (IR) and Raman spectroscopic features of molecules, such comprehensive studies for this compound, including detailed data tables of vibrational frequencies and their corresponding normal modes, have not been published.

Infrared (IR) Spectroscopic Signatures

Simulated Infrared (IR) spectroscopic data, including calculated frequencies, intensities, and detailed vibrational mode assignments for this compound, are not present in the reviewed scientific literature. Consequently, a data table of theoretical IR spectroscopic signatures cannot be provided at this time.

Raman Spectroscopic Characterization

Similarly, the theoretical Raman spectroscopic characterization of this compound, which would include simulated Raman scattering activities and depolarization ratios, has not been reported in the scientific literature. As a result, a comprehensive data table of theoretical Raman spectroscopic data for this compound is not available.

Reaction Mechanisms and Kinetics of Ethenyl Nitrite

Thermal Dissociation Pathways of Ethenyl Nitrite (B80452)

The thermal decomposition of alkyl nitrites is a classic subject in chemical kinetics. For ethenyl nitrite, theoretical studies have been employed to understand the intricate details of its unimolecular dissociation.

The thermal dissociation of this compound primarily proceeds through the fission of the O–N bond, which is generally the weakest bond in alkyl nitrites. This initial step leads to the formation of an ethenyloxy (vinyloxy) radical and nitric oxide.

CH₂=CHONO → CH₂=CHO• + NO

This primary reaction channel is analogous to the decomposition of other alkyl nitrites, such as ethyl nitrite, which forms an ethoxy radical and nitric oxide. dtic.milaip.org The ethenyloxy radical is a key intermediate species. Subsequent reactions of this radical can lead to a variety of stable end products. For instance, it can undergo isomerization or further decomposition, although the simple fission to the vinyloxy radical and nitric oxide is the dominant initial pathway under thermal conditions. In studies of similar molecules like ethyl nitrate (B79036), ethyl nitrite is itself an important intermediate in the decomposition process. dtic.milrsc.org

Theoretical calculations are essential for characterizing the transition states and saddle points on the potential energy surface of the this compound dissociation. The transition state for the O–N bond fission is characterized by an elongated O–N bond distance. The energy of this transition state determines the activation energy for the dissociation reaction. Advanced computational methods, such as those used for studying similar reactions, help in mapping these critical points on the potential energy surface. For complex reactions, multiple transition states corresponding to different reaction pathways may exist. polyu.edu.hkrsc.org

The high-pressure-limit rate constant (k∞) for the unimolecular dissociation of this compound represents the rate of reaction when the energized molecules have sufficient time to react before being deactivated by collisions. This rate constant can be calculated using transition state theory. For the O–N bond fission, the Arrhenius expression for the high-pressure-limit rate constant would be determined by the activation energy and the pre-exponential factor, which is related to the entropy change between the reactant and the transition state.

For flexible molecules with multiple conformations, Multistructural Canonical Variational Transition-State Theory (MS-CVT) is a powerful tool for calculating accurate rate constants. rsc.orgnih.gov This theory considers the contributions of all thermally accessible conformers of the reactant and the transition state. This compound is a relatively rigid molecule compared to larger alkyl nitrites, so the multistructural effects might be less pronounced. However, a full theoretical treatment would still benefit from this approach to account for any torsional motions. MS-VTST has been applied to complex reactions like that of ethanol (B145695) with the hydroxyl radical, which involves multiple saddle points. rsc.org

Quantum mechanical tunneling can be a significant factor in chemical reactions, especially those involving the transfer of light atoms like hydrogen. For the O–N bond fission in this compound, tunneling effects are expected to be less critical than in hydrogen abstraction reactions. However, a comprehensive kinetic model would include multidimensional tunneling corrections, such as the small-curvature tunneling (SCT) approximation, to achieve high accuracy, particularly at lower temperatures. polyu.edu.hkumn.edu The inclusion of tunneling corrections can increase computed rate coefficients by nearly an order of magnitude at low temperatures in some systems. polyu.edu.hk

Radical Processes Involving this compound

This compound can participate in various radical reactions, either as a reactant or as a source of radicals. The primary radical formed from its decomposition is the ethenyloxy radical.

The reactions of the ethenyloxy radical will largely dictate the subsequent chemistry. It can react with other species present in the system or undergo unimolecular isomerization or decomposition. The nitric oxide produced can also engage in further reactions. For instance, in the decomposition of ethyl nitrate, the ethoxy radical formed reacts with nitric oxide to produce ethyl nitrite. wmich.edu A similar recombination reaction is possible for the ethenyloxy radical and nitric oxide, representing the reverse of the initial dissociation step.

CH₂=CHO• + NO ⇌ CH₂=CHONO

Furthermore, this compound can react with other radicals present in its environment. For example, it could react with hydroxyl radicals (•OH), a key oxidant in atmospheric chemistry. The rate constant for the reaction of ethyl nitrite with hydroxyl radicals has been determined, providing a benchmark for the reactivity of alkyl nitrites. nih.gov

Nitric Oxide (NO) Elimination Pathways

The primary decomposition route for this compound (CH₂=CHONO) involves the cleavage of the O-NO bond, leading to the formation of a vinoxy radical (CH₂=CHO) and nitric oxide (NO). nih.govacs.org This pathway is a result of the relatively weak O-NO bond. nih.gov

Computational studies employing hybrid and double-hybrid density functionals have been instrumental in elucidating the mechanism of this O-NO bond dissociation. nih.govnih.gov Contrary to earlier assumptions that this bond cleavage was a barrierless process, recent research has revealed the presence of a kinetic barrier, characterized as a first-order saddle point, on the dissociation path. nih.govacs.org This finding indicates that the decomposition is not a simple, spontaneous bond rupture but an activated process.

CH₂=CHONO → [CH₂=CHO---NO]‡ → CH₂=CHO + NO

Here, [CH₂=CHO---NO]‡ represents the transition state at the peak of the kinetic barrier.

| Parameter | Calculated Value (kJ mol⁻¹) | Experimental Value (kJ mol⁻¹) | Computational Method |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 91 | N/A | M062X/MG3S |

| Reaction Enthalpy (ΔHᵣ) | 75 | 76.58 | M062X/MG3S |

Based on these energetic calculations, the rate constants for the unimolecular dissociation of this compound have been estimated over a wide temperature range (200 to 3000 K) using multistructural canonical variational transition-state theory. This theory accounts for complex factors such as hindered rotations and quantum tunneling effects. acs.orgnih.gov The resulting rate constants have been fitted to a four-parameter Arrhenius expression, providing a comprehensive kinetic model for the NO elimination pathway. acs.orgnih.gov

The formation of this compound itself can be a crucial step in the decomposition of other molecules, such as nitroethylene (B32686) (CH₂=CHNO₂). nih.gov In the thermal decomposition of nitroethylene, a nitro-to-nitrite rearrangement can occur, forming this compound, which then rapidly dissociates via O-NO bond scission to yield the vinoxy radical and nitric oxide. nih.goviccas.ac.cn

Exploration of Roaming Dynamics in this compound Decomposition

Roaming dynamics represent a non-traditional reaction pathway where a molecule, after initial bond stretching, does not proceed to complete dissociation into separate fragments. Instead, one fragment "roams" around the other before abstracting an atom, leading to products that are different from those expected via conventional transition state theory. This mechanism is often characterized by a frustrated bond dissociation.

As of the latest research, there are no specific computational or experimental studies that have investigated or identified roaming dynamics in the decomposition of this compound.

However, the concept of roaming has been significantly explored in the thermal decomposition of its saturated analogue, ethyl nitrite (CH₃CH₂ONO). nih.govibm.commit.edu In the pyrolysis of ethyl nitrite, a roaming pathway where the NO radical roams around the ethoxy radical (CH₃CH₂O) to abstract a hydrogen atom, forming acetaldehyde (B116499) (CH₃CHO) and nitrosyl hydride (HNO), has been identified as a major reaction channel. nih.govibm.com The presence of HNO is considered a key signature of this roaming mechanism. nih.gov Studies have shown that at 1000 K, the rate of this roaming-mediated decomposition is comparable to the rate of the conventional radical elimination pathway that produces the ethoxy radical and nitric oxide. nih.govibm.commit.edu

While these findings in ethyl nitrite are significant, the unique electronic structure of this compound, with its carbon-carbon double bond, means that its potential energy surface and decomposition dynamics could be substantially different. The presence of the π-system could influence the interaction between the vinoxy and NO radicals, potentially opening or closing roaming-related pathways. Without direct studies on this compound, the existence and nature of any roaming dynamics in its decomposition remain an open question for future research.

Advanced Spectroscopic Characterization Methodologies for Ethenyl Nitrite

Vibrational Spectroscopy for Ethenyl Nitrite (B80452) (Infrared and Raman Studies)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups and determining the structure of a molecule. These methods probe the quantized vibrational energy levels of a molecule. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule.

Current Status for Ethenyl Nitrite: No peer-reviewed experimental Infrared or Raman spectra for isolated this compound have been found. While theoretical studies on reaction mechanisms involving vinyl nitrite implicitly calculate its vibrational frequencies as part of their computational analysis, these have not been compiled into a dedicated spectroscopic study or validated against experimental data. iccas.ac.cnacs.org A detailed analysis, including tables of vibrational frequencies and their corresponding mode assignments (e.g., C=C stretch, N=O stretch, C-H bend), is therefore not possible at this time.

Microwave Spectroscopy for Rotational Isomer Identification and Precise Structural Determination

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides highly precise data on the molecule's rotational constants, from which its geometry (bond lengths and angles) can be accurately determined. This technique is also exceptionally powerful for identifying different rotational isomers (conformers) of a molecule and determining their relative energies.

Current Status for this compound: There are no available publications reporting the microwave spectrum of this compound. Consequently, experimental data on its rotational constants, dipole moment components, and the potential existence of different conformers (e.g., cis and trans isomers arising from rotation around the C-O and O-N bonds) are absent from the scientific literature. Such a study would be invaluable for elucidating its precise gas-phase structure.

Potential Future Research Directions for Ethenyl Nitrite

Exploration of Novel Synthetic Strategies for Ethenyl Nitrite (B80452)

The synthesis of ethenyl nitrite is not well-documented, presenting a primary challenge and a significant opportunity for research. Future work could focus on adapting established methods for alkyl nitrite synthesis to vinyl precursors. Traditional methods for preparing simple alkyl nitrites, such as ethyl nitrite, often involve the reaction of the corresponding alcohol with a nitrosating agent like sodium nitrite (NaNO₂) in acidic conditions or with nitric acid. sciencemadness.orgprepchem.com A direct adaptation of this approach would require vinyl alcohol as a precursor. However, vinyl alcohol is unstable and readily tautomerizes to its more stable isomer, acetaldehyde (B116499). Therefore, synthetic strategies must either utilize acetaldehyde directly or employ a protected form of vinyl alcohol that can be deprotected after the nitrite ester is formed.

Another promising avenue is the exploration of metal-catalyzed reactions, drawing parallels from the synthesis of analogous vinyl nitrates. For instance, zirconium(IV) chloride (ZrCl₄) has been successfully used to mediate the formation of vinyl nitrates from aldehydes and nitromethane. tandfonline.com Investigating whether similar transition metal catalysts could facilitate the synthesis of this compound from acetaldehyde or other precursors is a key research direction. Furthermore, gas-phase processes, such as the reaction of ethane (B1197151) with hydrogen peroxide and nitrogen dioxide on a boric acid-coated surface to produce ethyl nitrate (B79036) and nitrite, could be adapted for an ethylene-based system. rsc.org

Future synthetic research could explore the methodologies outlined in the table below.

| Proposed Synthetic Approach | Precursors | Potential Catalyst/Reagent | Rationale & Research Focus |

| Acid-Catalyzed Nitrosation | Acetaldehyde, Sodium Nitrite | Sulfuric Acid | Adapting classic nitrite synthesis; investigating reaction conditions to favor nitrosation over other side reactions of acetaldehyde. |

| Metal-Mediated Synthesis | Acetaldehyde, Nitrosating Agent | Zirconium(IV) chloride (ZrCl₄) or other Lewis acids | Exploring the extension of vinyl nitrate synthesis methodologies to this compound. tandfonline.com |

| Vinyl Halide Substitution | Vinyl bromide, Silver nitrite | - | Classic nucleophilic substitution, though may be challenging due to the lower reactivity of vinyl halides. |

| Gas-Phase Radical Reaction | Ethylene, Nitrogen Dioxide, H₂O₂ | Boric acid surface | Adapting methods used for ethyl nitrite synthesis from ethane for a gas-phase, continuous flow process. rsc.org |

Investigation of this compound as a Reactive Intermediate in Advanced Organic Synthesis

The bifunctional nature of this compound suggests its potential as a versatile reactive intermediate. The weak O-NO bond is susceptible to cleavage, potentially generating highly reactive species. Future research should investigate the controlled generation of these intermediates and their application in complex molecule synthesis.

One major area of exploration is its use in cycloaddition reactions . Vinyl nitroso compounds, close structural relatives, are known to act as electrophiles and participate in [4+2] cycloadditions with dienes. rsc.org It is plausible that this compound could serve as a precursor to a vinyl nitroso or a related reactive species, enabling the construction of novel heterocyclic frameworks. The extensive research into transition-metal-catalyzed cycloadditions of other vinyl compounds, including [3+n], [4+2], and [5+4] annulations, provides a roadmap for exploring the potential of this compound in synthesizing diverse ring systems. rsc.orgacs.org

Additionally, this compound could serve as a valuable precursor in radical chemistry . Homolytic cleavage of the O-NO bond would generate a vinyloxy radical (CH₂=CHO•) and nitric oxide. Alternatively, cleavage of the C-O bond could yield a vinyl radical (CH₂=CH•). nih.gov The generation and subsequent reactions of vinyl and ethynyl (B1212043) radicals are of growing interest in organic synthesis. royalsocietypublishing.orgacs.orgarxiv.org Investigating the controlled generation of these radicals from this compound and their subsequent participation in hydrogen abstraction or addition reactions could open new synthetic pathways. rsc.org

| Potential Reactive Intermediate | Generation Method | Proposed Synthetic Application |

| Vinyl Nitroso Species | Thermal or Catalytic Isomerization | [4+2] Cycloaddition with dienes to form oxazines. rsc.org |

| Vinyloxy Radical | Homolytic Cleavage (Photochemical/Thermal) | Hydrogen abstraction, addition to π-systems. |

| Vinyl Radical | Homolytic Cleavage (Photochemical/Thermal) | Atom transfer radical cyclization, addition to alkenes. acs.orgrsc.org |

| Vinyl Cation | Heterolytic Cleavage (Acid-Catalyzed) | Electrophilic addition to alkynes and allenes. wikipedia.org |

Development of Advanced Analytical Techniques for this compound Detection and Quantification

Given its likely high reactivity and instability, detecting and quantifying this compound requires advanced analytical methods capable of handling short-lived species. nih.govacs.org Future research should focus on developing a multi-faceted analytical toolkit to characterize this elusive compound.

Electron Paramagnetic Resonance (EPR) spectroscopy , also known as Electron Spin Resonance (ESR), will be a critical tool. researchgate.net Since radical intermediates are expected from the decomposition of this compound, EPR, in conjunction with spin-trapping techniques using agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), could provide definitive evidence for their formation and structure. acs.org

For molecular identification, a combination of separation and detection methods will be necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is a logical choice for separating this compound from other volatile components in a reaction mixture and determining its molecular weight and fragmentation pattern. For in-situ monitoring, Fourier-transform infrared (FT-IR) spectroscopy could identify characteristic vibrational frequencies, such as the C=C vinyl stretch and the N-O and O-N=O bonds of the nitrite group.

More sophisticated techniques like laser-induced fluorescence (LIF) could offer highly sensitive detection of this compound or its transient decomposition products. researchgate.net Furthermore, methods developed for the specific analysis of vinyl groups in polymers, such as chemical derivatization followed by X-ray microanalysis (XMA) , could be adapted to quantify this compound on surfaces or in condensed phases, offering high sensitivity and spatial resolution. tytlabs.co.jpfraunhofer.de

| Analytical Technique | Purpose | Key Information Provided |

| EPR/ESR Spectroscopy | Detection of radical intermediates | Confirmation and characterization of vinyloxy or vinyl radicals. acs.org |

| GC-MS | Separation and identification | Molecular weight, fragmentation pattern, and quantification. researchgate.net |

| FT-IR Spectroscopy | Functional group identification | Detection of C=C, O-NO, C-O bonds. google.com |

| Laser-Induced Fluorescence (LIF) | Ultrasensitive detection | Quantification of transient species at very low concentrations. researchgate.net |

| Derivatization-XMA | Quantification in condensed phases | High-sensitivity analysis of vinyl functional group distribution. tytlabs.co.jp |

Gas-Phase Photochemistry of this compound

The photochemistry of alkyl nitrites is primarily dictated by the weak O-NO bond. Future research into the gas-phase photochemistry of this compound would likely reveal similar primary processes. The absorption of UV radiation is expected to cause homolytic cleavage of the O-NO bond, which is the most probable pathway, yielding a vinyloxy radical and nitric oxide (NO). A less likely, higher-energy pathway could involve the cleavage of the C-O bond to produce a vinyl radical and nitrogen dioxide (NO₂). nih.gov

The subsequent fate of these highly reactive radical intermediates is a key area for investigation. The vinyloxy radical could undergo several reactions, including isomerization to more stable radical forms or decomposition into smaller fragments like formaldehyde (B43269) and a hydrogen atom. The vinyl radical, if formed, could react with other atmospheric species or decompose. Experimental studies using techniques like laser photolysis coupled with photoionization mass spectroscopy could elucidate the primary products and their quantum yields, similar to studies performed on vinyl-methyl radical reactions. acs.org These investigations are crucial for understanding the potential atmospheric impact of this compound, as organic nitrites and nitrates can play a role in atmospheric chemistry. researchgate.netdntb.gov.ua

Surface Chemistry and Catalytic Aspects of this compound Reactions

The interaction of this compound with catalytic surfaces is a completely unexplored field with potential applications in both environmental remediation and chemical synthesis. Future research should investigate its behavior on transition-metal surfaces, such as platinum, palladium, and silver, which are known to be active for both olefin and nitrite reactions. acs.orgosti.gov

Two main catalytic pathways can be envisioned:

Reactions involving the vinyl group: Drawing from extensive studies on ethylene, research could explore the hydrogenation of the double bond to form ethyl nitrite, or its partial oxidation on silver catalysts to yield epoxide or aldehyde functionalities. osti.govrsc.org The adsorption geometry and the formation of surface intermediates, such as π-bonded this compound or surface-bound vinyl species, would be fundamental to understanding this reactivity. illinois.edu

Reactions involving the nitrite group: The catalytic reduction of nitrites and nitrates to dinitrogen (N₂) or ammonia (B1221849) (NH₃) is a well-studied field, often employing bimetallic catalysts like Pd-Cu or Pt-In. osti.govfrontiersin.org Research should explore whether the nitrite moiety of this compound can be selectively reduced on these surfaces and how the presence of the vinyl group affects catalyst activity and selectivity compared to simple alkyl nitrites. diva-portal.org

A crucial research question is how the two functional groups influence each other's reactivity on a catalytic surface. Does the electron-withdrawing nature of the nitrite group alter the adsorption and subsequent reaction of the vinyl group? Conversely, does the presence of the vinyl group on the surface hinder or promote the catalytic reduction of the nitrite functionality? Answering these questions will require a combination of kinetic studies and surface science techniques to probe the adsorbed species and reaction mechanisms.

Q & A

Q. What experimental protocols are recommended for synthesizing ethenyl nitrite with high purity?

Methodological Answer: this compound synthesis requires controlled conditions due to its thermal instability. A standard approach involves the reaction of nitrous acid (HNO₂) with acetylene derivatives under low-temperature, anhydrous conditions . Key steps include:

- Gas-phase synthesis : Use a flow reactor with precise temperature control (5–10°C) to minimize decomposition.

- Purification : Distillation under reduced pressure (20–30 mmHg) with inert gas (N₂) to prevent oxidation.

- Characterization : Validate purity via FTIR (C=C stretch ~1630 cm⁻¹, NO₂ asymmetric stretch ~1550 cm⁻¹) and GC-MS (m/z 73 for molecular ion peak) .

Q. How can spectroscopic methods resolve ambiguities in this compound’s molecular geometry?

Methodological Answer: Discrepancies in bond angle and length predictions (e.g., C=C-N-O configuration) require multi-technique validation:

- Microwave Spectroscopy : Determines rotational constants to calculate bond lengths (e.g., C=N bond ~1.21 Å) .

- Raman Spectroscopy : Identifies vibrational modes sensitive to conjugation effects (e.g., NO₂ symmetric stretch ~1350 cm⁻¹).

- Computational Pre-optimization : Use DFT (e.g., B3LYP/6-311+G(d,p)) to guide experimental setup and interpret spectral data .

Advanced Research Questions

Q. What computational strategies address contradictions in this compound’s thermochemical stability data?

Methodological Answer: Conflicting stability values (e.g., ΔG°f) often arise from approximations in exchange-correlation functionals. A hybrid workflow is recommended:

- Benchmarking : Compare DFT (e.g., B3LYP) and coupled-cluster (CCSD(T)) results for bond dissociation energies .

- Basis Set Selection : Use augmented basis sets (e.g., aug-cc-pVTZ) to minimize basis-set superposition errors.

- Statistical Analysis : Apply ANOVA to evaluate discrepancies across methods (p < 0.05 threshold) .

Q. How do competing reaction pathways (e.g., nitration vs. isomerization) influence this compound’s kinetic behavior?

Methodological Answer: Mechanistic studies require:

- Isotopic Labeling : Track ¹⁵N in HNO₂ to distinguish nitration (N-addition) vs. isomerization (O-migration) pathways .

- Time-resolved Spectroscopy : Use laser flash photolysis to monitor transient intermediates (e.g., nitrosoalkenes).

- Microkinetic Modeling : Integrate Arrhenius parameters (Ea, pre-exponential factors) from DFT into rate equations .

Q. What statistical frameworks reconcile discrepancies in this compound’s environmental degradation rates?

Methodological Answer: Variability in half-life data (e.g., air vs. aqueous media) necessitates:

- Multivariate Regression : Correlate degradation rates with pH, humidity, and UV intensity .

- Error Propagation Analysis : Quantify uncertainties in rate constants using Monte Carlo simulations.

- Meta-analysis : Aggregate data from peer-reviewed studies (exclude non-validated sources like ) .

Guidelines for Rigorous Research Design

- Ethical Compliance : Document protocols for handling reactive intermediates (e.g., fume hood use, waste disposal) .

- Reproducibility : Provide raw spectral data and computational input files as supplementary materials .

- Literature Review : Prioritize primary sources (e.g., J. Phys. Chem., Inorg. Chem.) over non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.